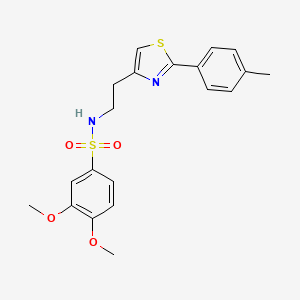
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H20N4O3S. This compound features a unique structure combining a pyridine ring, a sulfonyl group, an azetidine ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1h-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (d2aak4), is known to interact with aminergic g protein-coupled receptors (gpcrs) .
Mode of Action
The structurally similar compound d2aak4 interacts with aminergic gpcrs, forming an electrostatic interaction between its protonatable nitrogen atom and the conserved asp 332 of the receptors .
Result of Action
The interaction of similar compounds with aminergic gpcrs can modulate various physiological processes, potentially leading to therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Sulfonylation: The azetidine ring is then sulfonylated using pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the pyridin-3-ylsulfonyl azetidine intermediate.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Amidation: Finally, the carboxamide group is introduced via amidation reactions using appropriate carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-3-ylsulfonyl)azetidine: Lacks the piperidine and carboxamide groups, potentially altering its biological activity.
Piperidine-4-carboxamide: Does not contain the azetidine or pyridine-sulfonyl moieties, which may affect its binding properties and efficacy.
N-(Pyridin-3-ylsulfonyl)piperidine: Similar structure but without the azetidine ring, which could influence its chemical reactivity and biological interactions.
Uniqueness
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the azetidine and piperidine rings, along with the sulfonyl and carboxamide groups, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-(1-pyridin-3-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(19)11-3-6-17(7-4-11)12-9-18(10-12)22(20,21)13-2-1-5-16-8-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWPRGFDLSDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((2E)but-2-enyl)-8-(2,3-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2763084.png)
![3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2763085.png)


![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/new.no-structure.jpg)
![2-[(4-Chlorobenzyl)amino]benzenecarboxamide](/img/structure/B2763091.png)
![4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2763092.png)


![2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2763098.png)
![2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B2763101.png)



